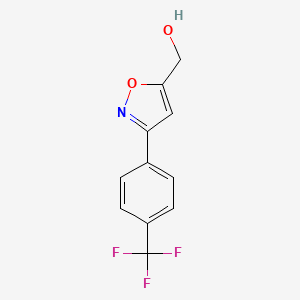

(3-(4-(Trifluoromethyl)phenyl)isoxazol-5-yl)methanol

Description

(3-(4-(Trifluoromethyl)phenyl)isoxazol-5-yl)methanol is a heterocyclic compound featuring an isoxazole core substituted at the 3-position with a 4-(trifluoromethyl)phenyl group and a hydroxymethyl (-CH2OH) group at the 5-position. This structure combines the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and lipophilicity, with a polar hydroxymethyl moiety that improves solubility. Such a balance of properties makes it a candidate for pharmaceutical and agrochemical applications, particularly in targeting enzymes like α-amylase, as seen in related isoxazole derivatives .

Properties

IUPAC Name |

[3-[4-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c12-11(13,14)8-3-1-7(2-4-8)10-5-9(6-16)17-15-10/h1-5,16H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPFITBIBNAIPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)CO)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801231236 | |

| Record name | 3-[4-(Trifluoromethyl)phenyl]-5-isoxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206055-88-1 | |

| Record name | 3-[4-(Trifluoromethyl)phenyl]-5-isoxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206055-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-(Trifluoromethyl)phenyl]-5-isoxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-(Trifluoromethyl)acetophenone Oxime

4-(Trifluoromethyl)acetophenone is treated with hydroxylamine hydrochloride in aqueous methanol under basic conditions (e.g., NaOH) to yield the corresponding oxime. This intermediate is critical for generating the nitrile oxide via dehydrohalogenation or oxidation.

Generation of Nitrile Oxide and Cycloaddition

The oxime is converted to a nitrile oxide using chlorinating agents (e.g., N-chlorosuccinimide) in the presence of a base. Subsequent reaction with propargyl alcohol (HC≡C-CH2OH) as the dipolarophile in toluene at reflux conditions facilitates the [3+2] cycloaddition. The reaction proceeds regioselectively, placing the 4-(trifluoromethyl)phenyl group at the 3-position and the hydroxymethyl group at the 5-position of the isoxazole.

Key Reaction Parameters :

-

Solvent : Toluene or acetonitrile optimizes dipole stability and reaction kinetics.

-

Temperature : Reflux conditions (110–120°C) enhance reaction rates and regioselectivity.

-

Catalysis : Triethylamine neutralizes HCl generated during nitrile oxide formation, preventing side reactions.

Example Procedure :

A mixture of 4-(trifluoromethyl)acetophenone oxime (1.0 equiv.), propargyl alcohol (1.2 equiv.), and Et₃N (2.0 equiv.) in toluene is stirred under argon at 110°C for 12 hours. Purification via flash chromatography (hexane/EtOAc) yields the target compound as a white solid.

Post-Cycloaddition Functional Group Modifications

Alternative routes involve introducing the hydroxymethyl group through reduction or hydrolysis of intermediates generated during cycloaddition.

Reduction of 5-Acyl Isoxazoles

When terminal alkynes bearing ester or ketone groups (e.g., HC≡C-COOR) are used in the cycloaddition, the resulting 5-acyl isoxazole can be reduced to the alcohol. For example, 5-(ethoxycarbonyl)-3-(4-(trifluoromethyl)phenyl)isoxazole is treated with LiAlH₄ in THF to yield the hydroxymethyl derivative.

Challenges :

Hydrolysis of 5-Halomethyl Isoxazoles

Bromination of a 5-methyl isoxazole (e.g., using N-bromosuccinimide) followed by aqueous hydrolysis provides the hydroxymethyl analogue. This method requires precise control of bromination conditions to avoid polybromination.

Acid-Catalyzed Solvolysis of Spiro-Isoxazolones

A patent-disclosed method involves the solvolysis of spiro[isobenzofuran-1(3H),5'(4'H)-isoxazol]-3-ones with alcohols under acidic conditions. While primarily used for benzoate esters, this approach can be adapted for hydroxymethyl synthesis.

Adaptation for Hydroxymethyl Derivatives

Heating the spiro compound with water and a catalytic acid (e.g., H₂SO₄) at reflux cleaves the isoxazoline ring, yielding 3-(4-(trifluoromethyl)phenyl)isoxazol-5-yl carboxylic acid. Subsequent reduction (e.g., BH₃·THF) converts the acid to the alcohol.

Limitations :

-

Low yields due to competing esterification in alcoholic solvents.

Spectroscopic Characterization and Validation

Successful synthesis is confirmed through:

-

¹H NMR : A singlet at δ 6.3–6.5 ppm for the isoxazole C-H proton.

-

¹³C NMR : Peaks at δ 120–125 ppm (q, J = 270 Hz) for the CF₃ group.

-

HRMS : Molecular ion peak matching C₁₁H₉F₃NO₂ [M+H]⁺ (calc. 244.0580).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cycloaddition | 60–75 | >95 | Direct, one-pot synthesis | Requires stable nitrile oxide |

| Acyl Reduction | 40–55 | 90 | Flexible substrate scope | Multi-step, harsh conditions |

| Spiro Compound Solvolysis | 30–50 | 85 | Scalable for esters | Low efficiency for alcohols |

Chemical Reactions Analysis

(3-(4-(Trifluoromethyl)phenyl)isoxazol-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide Major products formed from these reactions include trifluoromethyl-substituted isoxazole derivatives and their corresponding alcohols or amines.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of various heterocyclic compounds. It can be modified to create more complex molecules with potential applications in pharmaceuticals and agrochemicals.

- Chemical Reactions : It undergoes several chemical transformations, including oxidation to yield aldehydes or carboxylic acids, reduction to alcohols or amines, and nucleophilic substitutions involving the trifluoromethyl group.

Biology

- Biological Activity : Research indicates that (3-(4-(Trifluoromethyl)phenyl)isoxazol-5-yl)methanol possesses significant biological activities, including antimicrobial, antiviral, and anticancer properties. These activities are attributed to its ability to interact with specific molecular targets due to the presence of the trifluoromethyl group .

- Mechanism of Action : The compound's mechanism involves modulation of enzyme and receptor activity, facilitating its therapeutic effects.

Medicine

- Therapeutic Applications : Ongoing studies focus on the potential of this compound in drug development, particularly targeting specific biological pathways associated with diseases such as cancer and infections .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at various positions on the isoxazole ring can significantly impact biological activity, providing insights for optimizing therapeutic efficacy .

Industry

- Agrochemicals : The compound is also explored in the development of agrochemicals, where its unique properties may enhance the effectiveness of pesticides and herbicides.

- Material Science : Its chemical stability and reactivity make it a candidate for applications in material science, particularly in creating new polymers or coatings with desirable properties.

Anticancer Research

In recent studies, derivatives of (3-(4-(Trifluoromethyl)phenyl)isoxazol-5-yl)methanol have been evaluated for their anticancer properties. For instance, certain analogs were shown to inhibit tumor growth in preclinical models by modulating pathways involved in cell proliferation and apoptosis .

Antimicrobial Studies

Another case study focused on the antimicrobial efficacy of this compound against various pathogens. Results indicated that certain derivatives exhibited potent antibacterial activity, suggesting potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of (3-(4-(Trifluoromethyl)phenyl)isoxazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The isoxazole ring can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituent patterns on the isoxazole ring and attached aromatic groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group (CF3) at the 4-position of the phenyl ring (as in the target compound) enhances metabolic stability compared to halogens like Cl or Br .

- Solubility: Hydroxymethyl (-CH2OH) substitution improves solubility in polar solvents (e.g., methanol, DMSO) compared to non-polar derivatives like 4l .

- Biological Activity: Chromenone-linked analogs (e.g., 3c) exhibit α-amylase inhibition (IC50 ~12–15 µM), suggesting that extended conjugation enhances enzyme binding .

Key Observations :

- Catalysts : InCl3 and CuI improve cycloaddition efficiency for trifluoromethyl-substituted isoxazoles .

- Yield Optimization: Chromenone derivatives (e.g., 3k) achieve >90% yields via SN2 reactions, highlighting the role of leaving groups in nucleophilic substitutions .

Table 3: α-Amylase Inhibition Data (Chromenone Analogs)

| Compound | Substituents (Isoxazole) | IC50 (µM) |

|---|---|---|

| 3k | 3-Cl,4-OCH3-Ph | 15.2 |

| 3l | 3-Br,4-OCH3-Ph | 14.8 |

| 3m | 3,4-(OCH3)2-Ph | 12.1 |

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., methoxy) enhance α-amylase inhibition compared to halogens, likely due to improved hydrogen bonding with the enzyme active site .

Biological Activity

(3-(4-(Trifluoromethyl)phenyl)isoxazol-5-yl)methanol is a synthetic compound belonging to the isoxazole class, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of a trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by data from various studies.

The compound's chemical structure is defined by the following formula:

This structure allows for significant interaction with biological targets due to its unique trifluoromethyl group, which enhances stability and bioavailability compared to other similar compounds.

The mechanism of action for (3-(4-(Trifluoromethyl)phenyl)isoxazol-5-yl)methanol involves:

- Cell Membrane Penetration : The trifluoromethyl group increases lipophilicity, facilitating penetration through cell membranes.

- Target Interaction : The isoxazole ring can bind to various enzymes and receptors, modulating their activity and leading to biological effects such as inhibition of cellular pathways involved in disease processes.

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains. The trifluoromethyl substitution appears to enhance efficacy against resistant strains.

| Compound | Activity | Reference |

|---|---|---|

| Isoxazole Derivative A | Effective against E. coli | |

| Isoxazole Derivative B | Active against S. aureus |

Antiviral Activity

(3-(4-(Trifluoromethyl)phenyl)isoxazol-5-yl)methanol has been investigated for its antiviral potential. In vitro studies have demonstrated its effectiveness against viruses such as influenza and herpes simplex virus. The compound's ability to inhibit viral replication is attributed to its interaction with viral enzymes.

Anticancer Activity

The compound has shown promise in anticancer research, particularly against various cancer cell lines. Studies utilizing sulforhodamine B assays indicate that it can induce cell cycle arrest and apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Huh7 (Liver Cancer) | 10 | Induces G0/G1 arrest |

| MCF7 (Breast Cancer) | 15 | Apoptosis induction |

Research has also indicated that modifications in the isoxazole structure can lead to enhanced anticancer activity through improved binding affinities to target proteins involved in tumor growth.

Case Studies

- Antioxidant Properties : A study evaluated the antioxidant capacity of isoxazole derivatives using C. elegans and human fibroblast models, revealing that certain derivatives showed superior antioxidant activity compared to standard antioxidants like quercetin .

- Structure-Activity Relationship (SAR) : A detailed SAR study on trisubstituted isoxazoles highlighted the importance of substituents at specific positions on the isoxazole ring for enhancing biological activity .

Q & A

Q. What are the standard synthetic routes for (3-(4-(Trifluoromethyl)phenyl)isoxazol-5-yl)methanol?

- Methodological Answer : A common approach involves condensation of substituted benzaldehyde derivatives with hydroxylamine. For example:

Dissolve 4-(trifluoromethyl)benzaldehyde in ethanol.

Add hydroxylamine hydrochloride (pH 8–9 adjusted with NaOH) and reflux until reaction completion (monitored by TLC).

Precipitate the product via ice-water quenching, followed by filtration and crystallization .

Alternative routes may use cyclization of β-keto esters or oxime intermediates with alkynes under catalytic conditions (e.g., Cu(I) or Ag(I)) .

Q. Which spectroscopic methods are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry of the isoxazole ring and trifluoromethyl substitution (e.g., singlet for CF3 at ~δ 120–125 ppm in 13C NMR) .

- IR Spectroscopy : Detect hydroxyl (O–H stretch ~3200–3500 cm⁻¹) and isoxazole C=N/C–O vibrations (~1600–1650 cm⁻¹) .

- Mass Spectrometry (MS) : Verify molecular ion peak (e.g., [M+H]+ for C11H8F3NO2 at 259.24 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during characterization?

- Methodological Answer :

- Solvent Effects : Use deuterated DMSO to resolve broad hydroxyl peaks or exchangeable protons.

- Dynamic NMR : Apply variable-temperature NMR to detect rotational barriers in the isoxazole ring .

- 2D Techniques (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons adjacent to CF3) .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., (3-phenylisoxazol-5-yl)methylamine, δ 7.36–7.72 ppm for aromatic protons) .

Q. What strategies optimize reaction yields in the synthesis of this compound under varying conditions?

- Methodological Answer :

- Catalyst Screening : Test AgNO3 or CuI for cycloaddition efficiency (e.g., yields improved from 60% to 85% with 5 mol% CuI) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .

- Temperature Control : Lower temperatures (0–5°C) reduce byproduct formation during hydroxylamine addition .

- Purification Techniques : Use silica gel chromatography (hexane:EtOAc 3:1) or recrystallization (ethanol/water) to isolate high-purity product .

Q. How can computational methods aid in predicting the reactivity of (3-(4-(Trifluoromethyl)phenyl)isoxazol-5-yl)methanol derivatives?

- Methodological Answer :

- DFT Calculations : Model electronic effects of CF3 on isoxazole ring electrophilicity (e.g., Fukui indices for nucleophilic attack sites) .

- Docking Studies : Predict binding affinity of derivatives to biological targets (e.g., enzymes inhibited by trifluoromethyl-substituted heterocycles) .

- QSAR Models : Correlate substituent position (e.g., para vs. meta CF3) with physicochemical properties (logP, solubility) .

Data Contradiction and Experimental Design

Q. How should researchers address conflicting spectral data in structural elucidation?

- Methodological Answer :

- Reproducibility Checks : Repeat synthesis and characterization under identical conditions.

- X-ray Crystallography : Resolve ambiguities by obtaining single-crystal structures (e.g., confirming isoxazole ring conformation) .

- Collaborative Validation : Cross-validate data with independent labs using standardized protocols (e.g., NMR referencing to TMS) .

Q. What experimental design considerations mitigate sample degradation during prolonged studies?

- Methodological Answer :

- Temperature Control : Store samples at –20°C under inert atmosphere to prevent oxidation of the hydroxyl group .

- Stabilizing Additives : Use antioxidants (e.g., BHT) in solution-phase studies .

- Real-Time Monitoring : Employ inline spectroscopy (e.g., ReactIR) to track degradation kinetics during reactions .

Derivative Synthesis and Applications

Q. What methodologies enable the synthesis of bioactive analogs of this compound?

- Methodological Answer :

- Functional Group Interconversion : Convert the hydroxyl group to esters (e.g., using acetyl chloride) or ethers (e.g., Williamson alkylation) .

- Heterocycle Fusion : Attach triazole or thiadiazole rings via click chemistry (e.g., CuAAC with azides) .

- Metal-Catalyzed Coupling : Introduce aryl/heteroaryl groups via Suzuki-Miyaura cross-coupling (e.g., using Pd(PPh3)4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.